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UDP-beta-L-arabinopyranose(2-) -

UDP-beta-L-arabinopyranose(2-)

Catalog Number: EVT-1593970
CAS Number:
Molecular Formula: C14H20N2O16P2-2
Molecular Weight: 534.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-beta-L-arabinopyranose(2-) is a nucleotide-sugar oxoanion resulting from the removal of two protons from the diphosphate group of UDP-beta-L-arabinopyranose. It is a conjugate base of an UDP-beta-L-arabinopyranose.
Overview

UDP-beta-L-arabinopyranose(2-) is a nucleotide-sugar oxoanion, resulting from the deprotonation of the diphosphate group of UDP-beta-L-arabinopyranose. This compound plays a significant role in plant biochemistry, particularly in the synthesis of polysaccharides and cell wall components. UDP-beta-L-arabinopyranose(2-) serves as a crucial precursor in various biosynthetic pathways, contributing to plant development and structural integrity.

Source

UDP-beta-L-arabinopyranose(2-) can be derived from UDP-beta-L-arabinofuranose through enzymatic processes, specifically involving UDP-arabinose mutase, which catalyzes the interconversion between arabinopyranose and arabinofuranose forms. This interconversion is vital for the proper biosynthesis of plant polysaccharides, including pectins and hemicelluloses .

Classification

This compound falls under the category of nucleotide sugars, which are essential for glycosylation processes in plants. It is classified as an oxoanion due to its negative charge resulting from the loss of protons from its phosphate groups.

Synthesis Analysis

Methods

The synthesis of UDP-beta-L-arabinopyranose(2-) typically involves several key steps:

  1. Starting Material: The process often begins with uridine-5'-diphospho-beta-L-arabinofuranose.
  2. Enzymatic Conversion: The enzyme UDP-arabinose mutase catalyzes the conversion of UDP-beta-L-arabinofuranose to UDP-beta-L-arabinopyranose.
  3. Deprotonation: The final step involves the removal of protons from the diphosphate group to yield UDP-beta-L-arabinopyranose(2-).

Technical details regarding these methods highlight the importance of enzyme specificity and reaction conditions that favor the formation of the desired nucleotide sugar oxoanion .

Molecular Structure Analysis

Structure

UDP-beta-L-arabinopyranose(2-) has a complex molecular structure characterized by:

  • Molecular Formula: C14H20N2O16P2-2
  • Molecular Weight: 534.26 g/mol
  • IUPAC Name: [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] phosphate.

The structure features a pyrimidine base linked to a ribofuranosyl unit and a diphosphate moiety, which is critical for its biochemical functionality .

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

UDP-beta-L-arabinopyranose(2-) participates in various biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor of L-arabinofuranose residues in glycosylation processes.
  2. Enzymatic Transfers: Enzymes such as glycosyltransferases utilize this compound to transfer arabinose units to oligosaccharides and polysaccharides.

Technical details include specific reaction conditions such as pH and temperature that optimize enzyme activity and substrate availability .

Mechanism of Action

Process

The mechanism by which UDP-beta-L-arabinopyranose(2-) functions involves:

  1. Substrate Binding: The compound binds to specific enzymes that facilitate glycosylation.
  2. Transfer Mechanism: The transfer of arabinose residues occurs through nucleophilic attack on acceptor molecules (e.g., oligosaccharides), leading to the formation of glycosidic bonds.

Data from kinetic studies indicate that this process is highly regulated and dependent on enzyme concentration and substrate availability .

Physical and Chemical Properties Analysis

Physical Properties

UDP-beta-L-arabinopyranose(2-) is typically a white crystalline solid at room temperature. Its solubility in water is significant due to its polar nature.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: It readily participates in enzymatic reactions due to its reactive phosphate groups.

Relevant data indicate that careful handling is required to maintain its integrity during experimental procedures .

Applications

UDP-beta-L-arabinopyranose(2-) has several scientific uses:

  1. Plant Cell Wall Research: It is crucial for studying cell wall morphogenesis and polysaccharide biosynthesis in plants.
  2. Biochemical Pathway Studies: Researchers utilize this compound to investigate metabolic pathways involving nucleotide sugars.
  3. Agricultural Biotechnology: Understanding its role can lead to advancements in crop development and improvement through genetic engineering.
Biosynthesis Pathways and Precursor Utilization

Enzymatic Synthesis from UDP-α-D-Glucose in Microbial Systems

The biosynthesis of UDP-β-L-arabinopyranose in microbial systems follows a conserved four-step pathway originating from UDP-α-D-glucose. In Campylobacter jejuni serotype HS:15, this pathway is catalyzed by four sequentially acting enzymes encoded within the capsular polysaccharide (CPS) gene cluster. The initial step involves the NAD⁺-dependent oxidation of UDP-α-D-glucose to UDP-α-D-glucuronate, catalyzed by a 6-dehydrogenase (HS:15.18). This intermediate undergoes NAD⁺-dependent decarboxylation by a UDP-D-gluconate decarboxylase (HS:15.19) to yield UDP-α-D-xylose. The third enzyme, a 4-epimerase (HS:15.17), then epimerizes the C4 position of UDP-α-D-xylose to produce UDP-β-L-arabinopyranoside (the protonated form of UDP-β-L-arabinopyranose(2-)). Finally, a mutase (HS:15.16) converts this product to UDP-β-L-arabinofuranoside using FADH₂ as a cofactor [1].

This enzymatic cascade demonstrates precise compartmentalization within bacterial cells, with all steps occurring in the cytoplasm prior to incorporation into the CPS. The pathway highlights the metabolic ingenuity of pathogenic bacteria like C. jejuni in generating rare sugar nucleotides essential for virulence factor assembly [1].

Table 1: Enzymatic Pathway for UDP-β-L-Arabinopyranose Synthesis in C. jejuni

StepSubstrateProductEnzymeCofactor
1UDP-α-D-glucoseUDP-α-D-glucuronateUDP-glucose 6-dehydrogenase (HS:15.18)NAD⁺
2UDP-α-D-glucuronateUDP-α-D-xyloseUDP-D-gluconate decarboxylase (HS:15.19)NAD⁺
3UDP-α-D-xyloseUDP-β-L-arabinopyranosideUDP-xylose 4-epimerase (HS:15.17)None
4UDP-β-L-arabinopyranosideUDP-β-L-arabinofuranosideUDP-arabinopyranose mutase (HS:15.16)FADH₂

Role of UDP-Arabinose Mutase in Pyranose-to-Furanose Interconversion

UDP-arabinose mutase (also termed reversibly glycosylated protein, RGP) catalyzes the interconversion between the pyranose and furanose forms of UDP-L-arabinose. This enzyme establishes a dynamic equilibrium between UDP-β-L-arabinopyranose and UDP-β-L-arabinofuranose, with the furanose form typically predominating at approximately 80:20 ratio due to thermodynamic preferences. The reaction mechanism involves cleavage of the anomeric C-O bond, generating a high-energy oxocarbenium intermediate that allows ring contraction from six-membered to five-membered configuration [3] [5].

In plants, this enzyme family (comprising five RGP isoforms in Arabidopsis thaliana) resides primarily in the cytosol and reversibly associates with Golgi membranes. This subcellular localization positions RGPs strategically for supplying UDP-arabinofuranose to glycosyltransferases involved in cell wall polysaccharide biosynthesis. Knockout mutants of RGP1 and RGP2 genes exhibit 12-31% reduction in cell wall arabinose content, while double knockdown lines show severe developmental defects, underscoring the biological necessity of this interconversion for plant viability [5].

Table 2: Characteristics of UDP-Arabinose Mutases Across Kingdoms

CharacteristicPlant RGPsBacterial Mutases
Cellular LocalizationCytosolic/Golgi-associatedCytoplasmic (C. jejuni)
Protein FamilyReversibly Glycosylated Proteins (RGPs)UDP-Galactopyranose Mutase homologs
Catalytic CofactorNone demonstratedFADH₂ (C. jejuni HS:15.16)
Biological FunctionCell wall biosynthesis (Arabinogalactan proteins, pectins)Capsular polysaccharide assembly
Mutant PhenotypeReduced cell wall arabinose, developmental defectsImpaired CPS formation, reduced virulence

NAD⁺-Dependent Decarboxylation and Epimerization Mechanisms

The conversion of UDP-α-D-glucuronate to UDP-β-L-arabinopyranose requires two NAD⁺-dependent enzymatic steps with distinct mechanisms. The decarboxylation reaction catalyzed by UDP-D-gluconate decarboxylase (HS:15.19) involves oxidation of the C4 hydroxyl group by NAD⁺ to form a ketone intermediate, facilitating decarboxylation at the adjacent C5 position. This yields a 4-keto-xylose intermediate that undergoes NADH-dependent reduction to produce UDP-α-D-xylose [1].

Subsequent epimerization at C4 by UDP-xylose 4-epimerase (HS:15.17) follows a similar dehydrogenase mechanism. The enzyme oxidizes the C4 hydroxyl of UDP-α-D-xylose to a ketone, creating a planar sp²-hybridized carbon that enables stereochemical inversion. Recent crystallographic studies of related epimerases reveal a "swing and flip" rotation mechanism of the 4-keto intermediate, repositioning the pro-chiral center for hydride transfer from the opposite face of NADH. The exquisite stereochemical control during this rotation ensures exclusive production of the L-configured arabinose product rather than the D-form. The active site architecture features flexible loops that accommodate intermediate rotation while preventing solvent access that might lead to side reactions [1] [6].

Comparative Analysis of Biosynthetic Routes in Plants vs. Pathogenic Bacteria

Plants and pathogenic bacteria employ fundamentally different strategies for UDP-β-L-arabinopyranose production, reflecting their distinct metabolic contexts and end-use requirements:

  • Precursor Origin: Bacteria synthesize UDP-β-L-arabinopyranose de novo from central carbon metabolites via UDP-glucose, as observed in C. jejuni [1]. Plants utilize a salvage pathway where exogenous L-arabinose is phosphorylated and converted to β-L-arabinose-1-phosphate before UTP-dependent activation. Alternatively, plants generate UDP-α-D-xylose from UDP-α-D-glucuronate via a single NAD⁺-dependent decarboxylation step, followed by epimerization at C4 [5].

  • Epimerization Mechanism: Bacterial epimerases (e.g., HS:15.17 in C. jejuni) function as standalone enzymes with absolute substrate specificity for UDP-xylose [1]. Plant epimerases exhibit broader substrate promiscuity, often displaying dual UDP-xylose/UDP-arabinose 4-epimerase activity. This functional flexibility may compensate for the absence of dedicated mutases in certain plant lineages [5].

  • Compartmentalization and Regulation: In Arabidopsis, UDP-arabinose mutases (RGPs) localize predominantly to the cytosol with reversible association to Golgi membranes, positioning them for direct involvement in glycosylation processes [5]. Bacterial pathways are cytoplasmic but linked to periplasmic polysaccharide assembly systems. Plant RGP expression is developmentally regulated, with highest activity in rapidly expanding tissues requiring extensive cell wall synthesis, while bacterial expression correlates with virulence factor production during infection [1] [5].

  • Genetic Organization: Bacterial biosynthetic genes cluster within CPS operons (e.g., HS:15.16-HS:15.19 in C. jejuni), enabling coordinated expression and horizontal gene transfer [1]. Plant RGP genes exist as small multigene families distributed across chromosomes, with differential expression patterns (e.g., RGP1 and RGP2 expressed ubiquitously versus RGP3 and RGP4 restricted to seeds) [5].

Properties

Product Name

UDP-beta-L-arabinopyranose(2-)

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] phosphate

Molecular Formula

C14H20N2O16P2-2

Molecular Weight

534.26 g/mol

InChI

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1

InChI Key

DQQDLYVHOTZLOR-IAZOVDBXSA-L

Canonical SMILES

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O

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